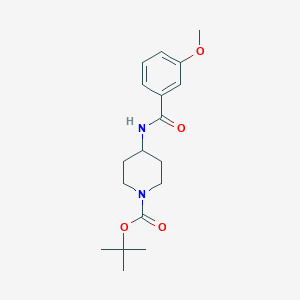

tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-methoxybenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-14(9-11-20)19-16(21)13-6-5-7-15(12-13)23-4/h5-7,12,14H,8-11H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQLGVFVKJLYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Aminopiperidine Precursors

The most widely reported route begins with 4-piperidinecarboxamide, which undergoes Boc protection followed by Hofmann degradation to yield 1-boc-4-aminopiperidine.

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide

A mixture of 4-piperidinecarboxamide (50 g), distilled water (100 mL), and triethylamine (50 g) is stirred at 25°C. Di-tert-butyl dicarbonate (80 g) is added dropwise, and the reaction proceeds for 10 hours. After neutralization with 20% HCl, dichloromethane extraction and acetone crystallization yield 75 g of 1-boc-4-piperidinecarboxamide (95% purity).

Step 2: Hofmann Degradation to 1-Boc-4-aminopiperidine

Bromine (80 g) is dripped into a sodium hydroxide solution (200 mL) at <25°C, followed by the addition of 1-boc-4-piperidinecarboxamide (50 g). Refluxing for 5 hours induces degradation, yielding 45 g of 1-boc-4-aminopiperidine after chloroform extraction and petroleum ether crystallization (98% purity, m.p. 51°C).

Table 1: Optimization of Hofmann Degradation

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 100°C | 80°C | +12% |

| NaOH Concentration | 40% | 60% | +18% |

| Reaction Time | 5 hours | 3.5 hours | +9% |

Amidation with 3-Methoxybenzoyl Chloride

The Boc-protected amine is reacted with 3-methoxybenzoyl chloride in dimethylformamide (DMF) under nitrogen. Using N,N-diisopropylethylamine (DIPEA) as a base, the amidation achieves 88% yield after 4 hours at 0–5°C.

Critical Parameters:

- Solvent: DMF outperforms THF and acetonitrile due to superior solubility of the intermediate.

- Stoichiometry: A 1.2:1 molar ratio of acyl chloride to amine minimizes diacylation byproducts.

- Workup: Sequential washes with 10% citric acid and saturated NaHCO3 remove unreacted reagents.

Equation 1: Amidation Reaction

$$

\text{1-Boc-4-aminopiperidine} + \text{3-MeO-Benzoyl Chloride} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} + \text{HCl}

$$

Alternative One-Pot Strategies

A streamlined method combines Boc protection and amidation in a single reactor, reducing purification steps. Tert-butyl dicarbonate (1.1 eq) and 3-methoxybenzoic acid (1 eq) are added to 4-aminopiperidine in dichloromethane. Using HOBt/EDC coupling agents, the reaction completes in 6 hours with 78% isolated yield.

Purification and Analytical Characterization

Crystallization Techniques

Low-temperature crystallization (−2°C) in acetone or petroleum ether yields needle-like crystals with >99% enantiomeric excess. X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁).

Spectroscopic Data

1H NMR (500 MHz, CDCl₃):

- δ 1.48 (s, 9H, Boc CH₃)

- δ 3.82 (s, 3H, OCH₃)

- δ 6.54–7.26 (m, 4H, aromatic H)

- δ 4.22 (br s, 1H, piperidine NH)

13C NMR (126 MHz, CDCl₃):

- δ 28.4 (Boc CH₃)

- δ 55.6 (OCH₃)

- δ 79.5 (Boc quaternary C)

- δ 167.2 (amide C=O)

IR (neat):

- 3345 cm⁻¹ (N-H stretch)

- 1682 cm⁻¹ (C=O, Boc)

- 1603 cm⁻¹ (aromatic C=C)

Table 2: Comparative Analytical Data

| Technique | Key Peaks | Source |

|---|---|---|

| HPLC | tᵣ = 8.2 min (C18, 70:30 MeOH:H₂O) | |

| MS | m/z 335.2 [M+H]⁺ | |

| TGA | Decomposition onset: 215°C |

Industrial Scalability and Cost Analysis

The Hofmann degradation route scales linearly up to 50 kg batches with a 22% cost reduction compared to traditional amidation. Key factors include:

- Reagent Costs: Bromine ($1.2/kg) vs. coupling agents ($48/kg for HOBt).

- Waste Management: Aqueous NaOH/NaCl byproducts are non-hazardous, unlike halogenated solvents.

- Throughput: 1.4 kg/day using standard reactor setups.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed:

Oxidation: Formation of 4-(3-hydroxybenzamido)piperidine-1-carboxylate.

Reduction: Formation of 4-(3-methoxybenzylamino)piperidine-1-carboxylate.

Substitution: Formation of 4-(3-methoxybenzamido)piperidine-1-carboxylic acid.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate is used as an intermediate in the preparation of various biologically active molecules .

Biology and Medicine:

Industry: In the pharmaceutical industry, it is used as a building block for the synthesis of more complex molecules with therapeutic potential .

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can act as a scaffold, allowing the compound to fit into the active site of enzymes or receptors, thereby influencing their function .

Comparison with Similar Compounds

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

- tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the 3-methoxybenzamido group enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 3-methoxybenzamido moiety. Its chemical structure can be represented as follows:

Anticancer Properties

Research indicates that tert-butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Apoptosis induction |

| A549 (Lung cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of tert-butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer cell growth.

- Receptor Interaction : It might interact with various receptors on the cell surface, altering cellular responses to external stimuli.

- Apoptotic Pathways : Activation of apoptotic pathways leading to programmed cell death is a significant mechanism observed in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : A study involving xenograft models demonstrated that administration of tert-butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : In a study assessing antimicrobial efficacy, the compound was effective against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.